molecular formula C24H26N4O3S2 B2538553 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 450344-51-1

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2538553
CAS RN: 450344-51-1
M. Wt: 482.62
InChI Key: IMYAMAKDXRXPLP-UHFFFAOYSA-N
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Description

The compound "N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves preliminary structure-activity relationship studies and has shown promising antiproliferative activity . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, indicating that the synthesis of complex benzamides often involves multi-step reactions and the use of precursor compounds with known biological activities .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing their biological activity. For example, the synthesis of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes involves the formation of stable planar geometries around the central ion . This suggests that the molecular structure of the compound may also exhibit a complex geometry that could be crucial for its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with different reagents leads to the formation of various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives . This indicates that the compound may also be reactive towards different chemical reagents, leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the novel pyrazole derivative studied in one paper exhibits a twisted conformation between the pyrazole and thiophene rings, which is confirmed by X-ray diffraction studies . This suggests that the compound may also exhibit unique physical properties such as crystal packing and conformational stability, which could be relevant for its biological activity and potential applications.

Scientific Research Applications

Molecular Interactions and Binding Analysis

Research into compounds with similar structural features, such as those involving pyrazole and thiophene moieties, has focused on understanding molecular interactions with biological targets. For instance, studies on the antagonist interaction with CB1 cannabinoid receptors have employed molecular orbital methods and conformational analysis to understand binding interactions, suggesting a potential area of research for similar compounds in understanding receptor-ligand interactions and developing pharmacophore models (Shim et al., 2002).

Synthesis and Evaluation of Novel Derivatives

The synthesis of novel pyridine and fused pyridine derivatives, starting from structurally related precursors, has been reported, highlighting methods that could be applied to the synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives. These compounds have been evaluated for their molecular docking and in vitro screening, suggesting potential antimicrobial and antioxidant activities (Flefel et al., 2018).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-16-6-5-7-22(17(16)2)28-23(20-14-32-15-21(20)26-28)25-24(29)18-8-10-19(11-9-18)33(30,31)27-12-3-4-13-27/h5-11H,3-4,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYAMAKDXRXPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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